molecular formula C14H15N3 B1272389 2-amino-1-benzyl-4,5-dimethyl-1H-pyrrole-3-carbonitrile CAS No. 55817-72-6

2-amino-1-benzyl-4,5-dimethyl-1H-pyrrole-3-carbonitrile

Cat. No.: B1272389
CAS No.: 55817-72-6
M. Wt: 225.29 g/mol
InChI Key: RJDOFGRDZKVLTM-UHFFFAOYSA-N
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Description

2-amino-1-benzyl-4,5-dimethyl-1H-pyrrole-3-carbonitrile is a heterocyclic organic compound. It features a pyrrole ring, which is a five-membered aromatic ring containing one nitrogen atom. The compound is substituted with an amino group at the second position, a benzyl group at the first position, and two methyl groups at the fourth and fifth positions. Additionally, it has a carbonitrile group at the third position. This unique structure imparts specific chemical and physical properties to the compound, making it of interest in various fields of research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-1-benzyl-4,5-dimethyl-1H-pyrrole-3-carbonitrile can be achieved through several synthetic routes. One common method involves the cyclocondensation of appropriate precursors. For instance, the reaction of 2-cyano-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide with phenacyl bromide in boiling ethanol using triethylamine as a basic catalyst can furnish the desired pyrrole derivative .

Industrial Production Methods

Industrial production methods for this compound typically involve optimizing the reaction conditions to achieve high yields and purity. This may include the use of continuous flow reactors, advanced purification techniques, and the selection of cost-effective and environmentally friendly reagents.

Chemical Reactions Analysis

Types of Reactions

2-amino-1-benzyl-4,5-dimethyl-1H-pyrrole-3-carbonitrile undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the carbonitrile group to other functional groups such as amines.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the pyrrole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles such as amines and thiols are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce primary or secondary amines.

Scientific Research Applications

2-amino-1-benzyl-4,5-dimethyl-1H-pyrrole-3-carbonitrile has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocycles.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 2-amino-1-benzyl-4,5-dimethyl-1H-pyrrole-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby affecting metabolic pathways. The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 2-amino-1-benzyl-4,5-diphenyl-1H-pyrrole-3-carbonitrile
  • 2-amino-1-benzyl-4,5-dimethyl-1H-pyrrole-3-carboxamide
  • 2-amino-1-benzyl-4,5-dimethyl-1H-pyrrole-3-carboxylate

Uniqueness

2-amino-1-benzyl-4,5-dimethyl-1H-pyrrole-3-carbonitrile is unique due to its specific substitution pattern on the pyrrole ring. The presence of both amino and carbonitrile groups, along with the benzyl and methyl substitutions, imparts distinct chemical reactivity and biological activity compared to similar compounds. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

2-amino-1-benzyl-4,5-dimethylpyrrole-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3/c1-10-11(2)17(14(16)13(10)8-15)9-12-6-4-3-5-7-12/h3-7H,9,16H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJDOFGRDZKVLTM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N(C(=C1C#N)N)CC2=CC=CC=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90376887
Record name 2-amino-1-benzyl-4,5-dimethyl-1H-pyrrole-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90376887
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55817-72-6
Record name 2-amino-1-benzyl-4,5-dimethyl-1H-pyrrole-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90376887
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-amino-1-benzyl-4,5-dimethyl-1H-pyrrole-3-carbonitrile
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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